molecular formula C10H14N2O B6265209 2-(pyrimidin-5-yl)cyclohexan-1-ol CAS No. 1251334-44-7

2-(pyrimidin-5-yl)cyclohexan-1-ol

Cat. No.: B6265209
CAS No.: 1251334-44-7
M. Wt: 178.2
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Description

2-(pyrimidin-5-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound features a cyclohexanol ring substituted with a pyrimidine group at the 5-position. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of both cyclohexanol and pyrimidine moieties in the structure of this compound makes it an interesting compound for various scientific research applications.

Preparation Methods

The synthesis of 2-(pyrimidin-5-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with a pyrimidine derivative under specific conditions. For example, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be treated with various amidinium salts to produce the target compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(pyrimidin-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclohexanol moiety may yield cyclohexanone derivatives, while substitution reactions on the pyrimidine ring can produce various substituted pyrimidines .

Scientific Research Applications

2-(pyrimidin-5-yl)cyclohexan-1-ol has a wide range of scientific research applications due to its unique structure and properties. Some of the key applications include:

Comparison with Similar Compounds

2-(pyrimidin-5-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:

    2-(pyrimidin-5-yl)cyclohexan-1-one: This compound features a ketone group instead of a hydroxyl group, which may result in different reactivity and biological activity.

    2-(pyrimidin-5-yl)cyclohexane: Lacking the hydroxyl group, this compound may have reduced polarity and different chemical properties.

    2-(pyrimidin-5-yl)cyclohexan-1-amine:

The uniqueness of this compound lies in its combination of the cyclohexanol and pyrimidine moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

1251334-44-7

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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